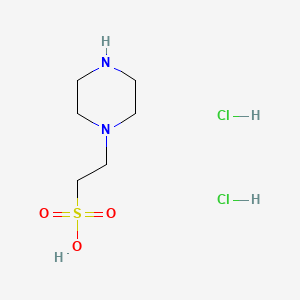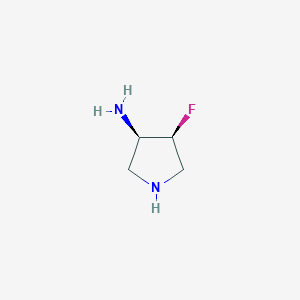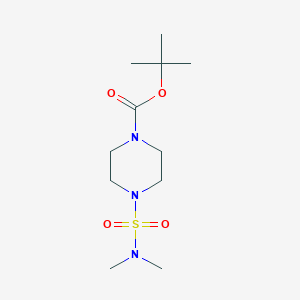
2-(Piperazin-1-yl)ethane-1-sulfonic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperazin-1-yl)ethane-1-sulfonic acid dihydrochloride is a chemical compound with the molecular formula C6H14N2O3S. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its buffering capabilities, making it valuable in biological and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)ethane-1-sulfonic acid dihydrochloride typically involves the reaction of piperazine with ethane sulfonic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The dihydrochloride form is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization and drying processes.
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)ethane-1-sulfonic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-(Piperazin-1-yl)ethane-1-sulfonic acid dihydrochloride is widely used in scientific research due to its buffering properties. Some of its applications include:
Chemistry: Used as a buffering agent in various chemical reactions to maintain pH stability.
Biology: Employed in cell culture media to maintain physiological pH.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)ethane-1-sulfonic acid dihydrochloride primarily involves its ability to act as a buffer. It helps maintain a stable pH in solutions, which is crucial for various biochemical and chemical processes. The compound interacts with hydrogen ions, either accepting or donating them to maintain the desired pH level.
Comparison with Similar Compounds
Similar Compounds
HEPES (4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid): Another widely used buffering agent with similar properties.
MES (2-(N-Morpholino)ethanesulfonic acid): A buffering agent used in biological and chemical research.
Uniqueness
2-(Piperazin-1-yl)ethane-1-sulfonic acid dihydrochloride is unique due to its specific pKa value, which makes it suitable for buffering in a particular pH range. Its chemical structure also allows for various modifications, making it versatile for different applications.
Properties
Molecular Formula |
C6H16Cl2N2O3S |
|---|---|
Molecular Weight |
267.17 g/mol |
IUPAC Name |
2-piperazin-1-ylethanesulfonic acid;dihydrochloride |
InChI |
InChI=1S/C6H14N2O3S.2ClH/c9-12(10,11)6-5-8-3-1-7-2-4-8;;/h7H,1-6H2,(H,9,10,11);2*1H |
InChI Key |
GRCDMZCREIBKPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCS(=O)(=O)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13492727.png)
![{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13492742.png)
![rac-(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid](/img/structure/B13492746.png)


![{5-Oxa-2-azaspiro[3.4]octan-6-yl}methanol](/img/structure/B13492771.png)
![5-[(3-Amino-2,2-dimethyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492785.png)







